1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a dihydroimidazole derivative featuring a 4-bromobenzenesulfonyl group at position 1 and a 3,4-dichlorobenzylsulfanyl moiety at position 2. The compound’s molecular formula is C₁₆H₁₂BrCl₂N₂O₂S₂, with a molar mass of approximately 487.22 g/mol (inferred from structural analogs in and ).
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2O2S2/c17-12-2-4-13(5-3-12)25(22,23)21-8-7-20-16(21)24-10-11-1-6-14(18)15(19)9-11/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDUGOQZLUBDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves multiple steps, typically starting with the preparation of the imidazole core. The synthetic route often includes the following steps:
Formation of the Imidazole Core: The imidazole ring is synthesized through a condensation reaction involving an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate.
Introduction of the Bromobenzenesulfonyl Group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction, where 4-bromobenzenesulfonyl chloride reacts with the imidazole core under basic conditions.
Attachment of the Dichlorophenylmethyl Group:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-Bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromobenzenesulfonyl group, potentially converting it to a benzenesulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols or amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The bromobenzenesulfonyl group and dichlorophenylmethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
Key Observations :
- The target compound’s 3,4-dichlorobenzylsulfanyl group increases lipophilicity and steric hindrance compared to phenyl or methyl substituents ().
Structural and Crystallographic Comparisons
Table 2: Crystal Packing and Dihedral Angles
Key Observations :
Table 3: Spectral Data for Selected Compounds
Key Observations :
- Imidazole derivatives with sulfonyl/sulfanyl groups (e.g., target compound, ) exhibit IR peaks for C=N (~1590–1680 cm⁻¹) and sulfonyl S=O (~1150–1350 cm⁻¹) ().
- The target compound’s dichlorobenzylsulfanyl moiety would likely show distinct ^1H NMR signals for –SCH₂– (δ ~3.5–4.5) and aromatic Cl-substituted protons (δ ~7.0–7.5).
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-bromobenzenesulfonyl)-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazole core via cyclization of thiourea derivatives or condensation of aldehydes with amines under acidic conditions .
- Step 2 : Introduction of the 4-bromobenzenesulfonyl group via sulfonylation using 4-bromobenzenesulfonyl chloride in the presence of a base like pyridine .
- Step 3 : Functionalization with the (3,4-dichlorophenyl)methyl sulfanyl group through nucleophilic substitution or thiol-ene click chemistry .
Key solvents include dichloromethane or DMF, and reaction progress is monitored via TLC or HPLC.
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- ¹H NMR : Peaks for imidazole protons (δ 7.0–8.5 ppm), sulfonyl group protons (no direct protons), and aromatic protons from bromobenzenesulfonyl/dichlorophenyl groups (δ 7.2–7.8 ppm) .
- ¹³C NMR : Signals for the imidazole carbons (δ 120–140 ppm), sulfonyl carbon (δ ~110 ppm), and aromatic carbons (δ 125–135 ppm) .
- HSQC/HMBC : Validate connectivity between the imidazole core and substituents .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the sulfonyl/sulfanyl motifs’ affinity for catalytic sites .
Advanced Research Questions
Q. How do substituents (e.g., bromobenzenesulfonyl vs. chlorobenzenesulfonyl) impact physicochemical properties and bioactivity?
- Lipophilicity : Bromine’s higher atomic weight increases logP compared to chlorine, affecting membrane permeability (measured via shake-flask or HPLC methods) .
- Bioactivity : Bromine’s electronegativity enhances sulfonyl group reactivity, potentially improving target binding (e.g., in kinase inhibition) vs. chlorine .
- Stability : Bulkier bromine may reduce metabolic degradation in hepatic microsomal assays .
Q. What computational strategies can predict binding modes of this compound with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., COX-2, EGFR). The sulfonyl group often hydrogen-bonds with catalytic lysine/arginine residues .
- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
- QSAR : Develop models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values from biological assays .
Q. How to resolve contradictions in biological activity data across studies?
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Metabolite analysis : Use LC-MS to identify degradation products that may skew results .
- Structural analogs : Compare activity trends with derivatives (e.g., replacing bromine with fluorine) to isolate substituent effects .
Q. What reaction optimization strategies improve yield in large-scale synthesis?
- Catalysis : Employ Pd-catalyzed coupling for sulfanyl group introduction (e.g., Suzuki-Miyaura for aryl halides) .
- Microwave-assisted synthesis : Reduce reaction time for imidazole cyclization from hours to minutes .
- Workflow design : Use DoE (Design of Experiments) to optimize temperature, solvent, and stoichiometry .
Methodological Challenges
Q. How to characterize the compound’s stability under physiological conditions?
Q. What analytical techniques quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
